molecular formula C13H16ClNO4S B1434134 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858256-77-5

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1434134
CAS No.: 1858256-77-5
M. Wt: 317.79 g/mol
InChI Key: UJZAKUMRSOPVRH-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzyl chloride and a suitable sulfonylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols .

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 3-position of the piperidine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a carboxylic acid, which contributes to its reactivity and biological profile. The presence of the 4-chlorobenzyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects.
  • Receptor Binding : The compound may also bind to various receptors, influencing biochemical pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating significant potential in treating conditions linked to these enzymes .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although further investigation is needed .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds similar to this compound were screened for antibacterial activity. Results indicated that several derivatives displayed strong activity against Salmonella typhi and moderate activity against other strains .
  • Enzyme Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibits urease, an enzyme linked to various gastrointestinal disorders. The IC50 values for inhibition were reported as low, indicating high potency .
  • Binding Affinity Studies : Bovine serum albumin (BSA) binding studies revealed that the compound has a high affinity for serum proteins, which may enhance its bioavailability and therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acidSimilar structure but different halogen substituentModerate antibacterial activity
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acidFluorine substitution affects reactivityPotential anticancer properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-12-5-3-10(4-6-12)9-20(18,19)15-7-1-2-11(8-15)13(16)17/h3-6,11H,1-2,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAKUMRSOPVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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